Benzenemethanol, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-5-methyl-

Description

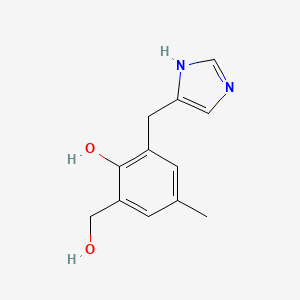

Benzenemethanol, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-5-methyl-, is a substituted benzyl alcohol derivative characterized by:

- A benzene ring with hydroxyl (-OH) and methyl (-CH₃) groups at positions 2 and 5, respectively.

- A 1H-imidazole-4-ylmethyl substituent at position 3, introducing a nitrogen-containing heterocyclic moiety.

However, direct evidence for its synthesis, applications, or toxicity is absent in the provided materials. Its closest analogs in the evidence include benzenemethanol derivatives with halogen, ester, or nitro substituents .

Properties

IUPAC Name |

2-(hydroxymethyl)-6-(1H-imidazol-5-ylmethyl)-4-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-8-2-9(4-11-5-13-7-14-11)12(16)10(3-8)6-15/h2-3,5,7,15-16H,4,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPBGDOKCKFPQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)CO)O)CC2=CN=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10151517 | |

| Record name | Benzenemethanol, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116796-00-0 | |

| Record name | Benzenemethanol, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116796000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-5-methyl- typically involves the Mannich base technique. This method uses a Cu(II) catalyst, specifically Cu(phen)Cl2, which has been found to be more effective than other catalysts . The reaction conditions often include the use of FTIR, elemental analyses, mass spectrometry, 1H NMR, and 13C NMR spectroscopy to elucidate the structures of the synthesized compounds .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow microreactor systems can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-5-methyl- undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while substitution reactions can yield various substituted imidazole derivatives .

Scientific Research Applications

Benzenemethanol, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-5-methyl- has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound’s imidazole ring is crucial for its biological activity, making it a valuable tool in biochemical studies.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanol, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-5-methyl- involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, altering their activity. This binding can inhibit or activate specific biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

Table 1: Structural Comparison of Benzenemethanol Derivatives

Key Observations :

- Dicofol ’s chlorine-rich structure confers persistence and toxicity, contrasting with the target compound’s lack of halogens, which may reduce environmental risks .

- The benzo[d]imidazole derivative from shares nitrogen-containing aromaticity but lacks the imidazole side chain, highlighting structural diversity in this class .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Calculated for the target compound using standard atomic weights.

Key Observations :

- The target compound ’s hydroxyl and imidazole groups likely enhance water solubility compared to Dicofol but reduce it relative to unsubstituted benzyl alcohol.

- Volatility decreases with increasing molecular weight and polarity, as seen in Dicofol vs. benzyl alcohol .

Biological Activity

Benzenemethanol, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-5-methyl- is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological effects, including toxicity assessments, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C_{11}H_{14}N_{2}O_{2}

- Molecular Weight : 206.24 g/mol

The presence of the imidazole ring suggests potential interactions with biological targets, particularly in enzymatic pathways.

1. Toxicological Profile

Research has indicated that Benzenemethanol derivatives can exhibit varying degrees of toxicity. A notable study assessed the effects of benzyl alcohol (a related compound) on laboratory animals, revealing significant insights into its safety profile:

- Median Lethal Concentration (LC50) : Greater than 4178 mg/m³ for both male and female rats, indicating low acute toxicity under controlled exposure conditions .

- Effects on Development : In chronic studies, doses of 200 mg/kg bw/day in mice showed no notable changes in body weight or histopathological lesions, establishing a No Observed Adverse Effect Level (NOAEL) at this dosage .

2. Pharmacological Effects

The compound's structural features suggest potential pharmacological applications. The imidazole moiety is known for its role in various biological processes:

- Antimicrobial Activity : Some studies have indicated that imidazole derivatives possess antimicrobial properties. For instance, derivatives have been shown to inhibit the growth of various bacterial strains, although specific data on this compound is limited.

- Cytotoxicity : Related compounds have demonstrated selective cytotoxicity against certain cancer cell lines. For example, imidazole-based compounds have been evaluated for their effects on T-lymphoblastic cell lines with promising results .

Study on Benzyl Alcohol

A significant case study involving benzyl alcohol highlights the potential neurotoxic effects associated with high doses:

- Clinical Observations : Premature infants receiving benzyl alcohol intravenously experienced severe central nervous system dysfunction and fatalities within weeks of exposure. This underscores the importance of dosage and administration route in evaluating safety .

In Vitro Studies

Recent investigations into similar compounds have shown promising results regarding their inhibitory effects on enzymes relevant to cancer therapy:

- Inhibition of Purine Nucleoside Phosphorylase (PNP) : Certain imidazole derivatives exhibited low nanomolar inhibitory activities against human PNP and Mycobacterium tuberculosis PNP, indicating potential for targeted cancer therapies .

Summary Table of Biological Activities

Q & A

Q. Advanced Research Focus

- Low-Temperature Techniques : Use cryogenic NMR (−40°C) to stabilize reactive intermediates.

- In Situ Monitoring : ReactIR or mass spectrometry tracks transient species.

- Protecting Groups : Temporarily block hydroxyl or amine groups (e.g., tert-butyldimethylsilyl ethers) to prevent degradation .

How can researchers evaluate the compound’s impact on cytokine production or immune response?

Q. Advanced Research Focus

- ELISA Assays : Quantify cytokines (e.g., IFN-α, TNF-α) in cell supernatants, as demonstrated in mRNA modification studies ().

- PBMC Models : Use human peripheral blood mononuclear cells to assess immunomodulatory effects.

- Dose-Dependent Studies : Compare modified vs. unmodified compounds to identify structure-dependent immune activation .

What are the limitations of current crystallographic data for this compound, and how can they be resolved?

Q. Advanced Research Focus

- Twinned Crystals : SHELXL’s twin refinement () can resolve overlapping diffraction patterns.

- Disorder Modeling : Use PART instructions in SHELX to account for flexible imidazole substituents.

- High-Resolution Data : Synchrotron radiation (≤1.0 Å) improves electron density maps for accurate hydrogen placement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.